molecular formula C16H18ClNO2 B13751509 Propiophenone, 3-(benzylamino)-2'-hydroxy-, hydrochloride CAS No. 24206-68-6

Propiophenone, 3-(benzylamino)-2'-hydroxy-, hydrochloride

Cat. No.: B13751509
CAS No.: 24206-68-6
M. Wt: 291.77 g/mol
InChI Key: ZDYMIDKNTKMLQP-UHFFFAOYSA-N
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Description

Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. This compound is characterized by the presence of a propiophenone backbone with a benzylamino group and a hydroxy group attached to it. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of acetophenone with benzylamine in the presence of a suitable catalyst. The reaction typically requires refluxing the mixture in an appropriate solvent, such as ethanol, for several hours. The product is then isolated and purified through recrystallization.

Another method involves the use of Friedel-Crafts acylation, where benzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction forms propiophenone, which can then be further modified to introduce the benzylamino and hydroxy groups.

Industrial Production Methods

On an industrial scale, the production of Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. The final product is typically obtained through crystallization and subsequent drying.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the propiophenone backbone can be reduced to form an alcohol.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action of Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzylamino group may play a role in binding to these targets, while the hydroxy group could be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride can be compared with other similar compounds, such as:

    Propiophenone: Lacks the benzylamino and hydroxy groups, making it less versatile in chemical reactions.

    Benzylamine: Contains only the benzylamino group, lacking the propiophenone backbone.

    Hydroxypropiophenone: Contains the hydroxy group but lacks the benzylamino group.

The presence of both the benzylamino and hydroxy groups in Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride makes it unique and potentially more useful in various applications.

Properties

CAS No.

24206-68-6

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

3-(benzylamino)-1-(2-hydroxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c18-15-9-5-4-8-14(15)16(19)10-11-17-12-13-6-2-1-3-7-13;/h1-9,17-18H,10-12H2;1H

InChI Key

ZDYMIDKNTKMLQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCC(=O)C2=CC=CC=C2O.Cl

Origin of Product

United States

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